

N-(Diphenylmethylene)glycine tert-butyl ester: A Technical Guide to Solubility and Handling

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Compound of Interest

Compound Name: *N-(Diphenylmethylene)glycine tert-butyl ester*

Cat. No.: B015293

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **N-(Diphenylmethylene)glycine tert-butyl ester** is a widely utilized synthetic intermediate, primarily serving as a protected glycine equivalent in the asymmetric synthesis of α -amino acids. Its diphenylmethylene group provides steric hindrance and protects the amine functionality, while the tert-butyl ester protects the carboxylic acid. This guide provides an in-depth overview of its solubility characteristics, safe handling procedures, and a detailed experimental protocol for its application in organic synthesis.

Physical and Chemical Properties

N-(Diphenylmethylene)glycine tert-butyl ester is a white to off-white solid, typically appearing as a crystalline powder.^{[1][2][3][4]} Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	81477-94-3	[1][2][4][5]
Molecular Formula	C ₁₉ H ₂₁ NO ₂	[1][5][6]
Molecular Weight	295.38 g/mol	[2][5][6][7]
Melting Point	114-116 °C	[2][7]
Appearance	White to off-white crystalline powder	[1][2][3][4]

Solubility Profile

Comprehensive, experimentally determined quantitative solubility data for **N-(Diphenylmethylene)glycine tert-butyl ester** in a wide range of organic solvents is not readily available in published literature. However, qualitative descriptions and data for analogous compounds provide useful guidance. The compound is generally considered insoluble in water and soluble in many common organic solvents.[8]

Qualitative Solubility:

- Insoluble: Water[8]
- Slightly Soluble: Chloroform, Methanol[8]

For a structurally similar compound, N-(Diphenylmethylene)glycine ethyl ester, a solubility of 50 mg/mL in ethanol has been reported. This suggests that the tert-butyl ester likely exhibits good solubility in alcohols and other polar aprotic solvents commonly used in organic synthesis.

Safe Handling and Storage

Proper handling and storage of **N-(Diphenylmethylene)glycine tert-butyl ester** are essential to ensure laboratory safety and maintain the integrity of the compound.

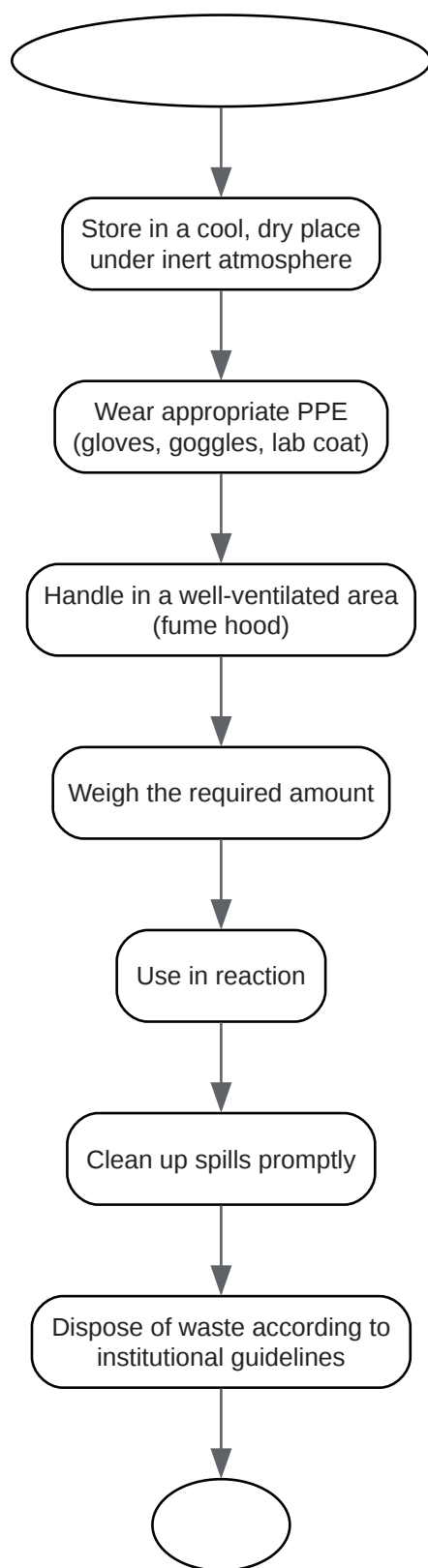
Safety Precautions:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- **Ventilation:** Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- **Avoid Contact:** Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- **Fire Safety:** Use standard fire extinguishers such as water spray, carbon dioxide, dry chemical, or foam.

Storage Conditions:

- **Temperature:** Store in a cool, dry place.^[7] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C) for long-term stability.^[6]
- **Inert Atmosphere:** For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.^[7]
- **Container:** Keep the container tightly sealed.

The following diagram outlines a logical workflow for the safe handling and storage of this compound.



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Safe Handling and Storage Workflow

Experimental Protocol: Asymmetric Alkylation for the Synthesis of α -Amino Acids

N-(Diphenylmethylene)glycine tert-butyl ester is a key substrate in the synthesis of non-natural α -amino acids via phase-transfer catalyzed alkylation. This method allows for the enantioselective introduction of a variety of side chains.

General Reaction Scheme:

The following is a representative, detailed protocol for the benzylation of **N-(Diphenylmethylene)glycine tert-butyl ester** using a chiral phase-transfer catalyst.

Materials:

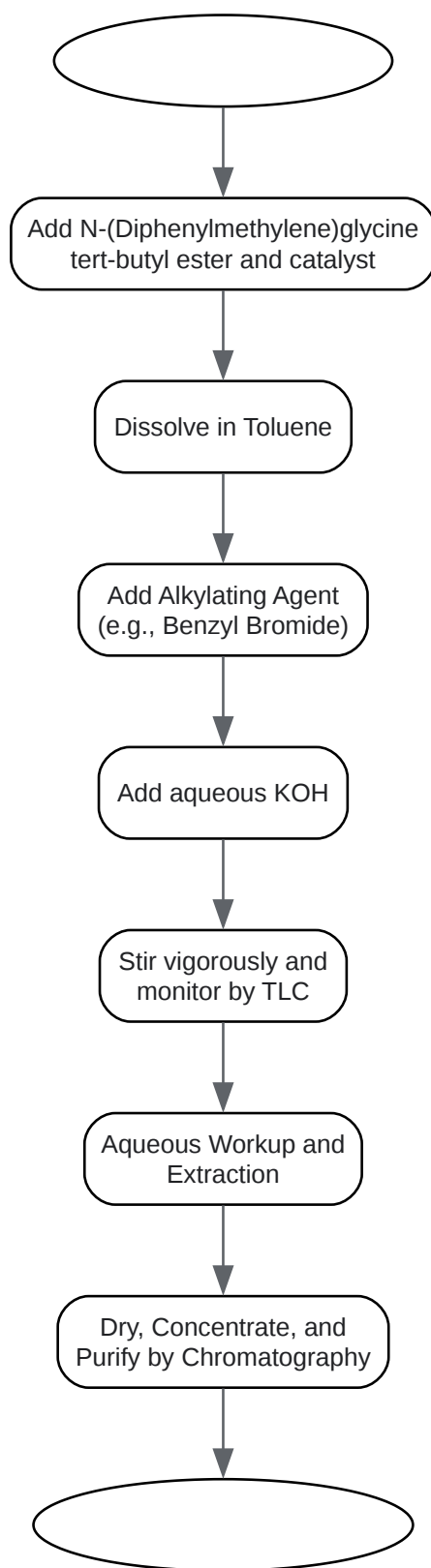
- **N-(Diphenylmethylene)glycine tert-butyl ester**
- Benzyl bromide
- Toluene
- 50% (w/w) aqueous potassium hydroxide (KOH)
- Chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide)
- Anhydrous magnesium sulfate (MgSO_4)
- Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add **N-(Diphenylmethylene)glycine tert-butyl ester** (1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.1 equiv).
- **Solvent Addition:** Add toluene to dissolve the solids.
- **Reagent Addition:** Add benzyl bromide (1.1 equiv) to the solution.

- **Base Addition:** Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the catalyst and substrate) and add the 50% aqueous KOH solution.
- **Reaction Monitoring:** Stir the biphasic mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkylated product.
- **Deprotection:** The resulting product can be deprotected (hydrolysis of the imine and ester) to yield the free α -amino acid.

The following diagram illustrates the general workflow for this experimental procedure.



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Asymmetric Alkylation Workflow

This technical guide provides a foundation for the safe and effective use of **N-(Diphenylmethylene)glycine tert-butyl ester** in a research setting. While comprehensive quantitative solubility data remains an area for further investigation, the provided information on its properties, handling, and a detailed experimental protocol will be valuable for scientists in the field of organic synthesis and drug development.

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